6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one
CAS No.:
Cat. No.: VC14537597
Molecular Formula: C20H30O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O3 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one |
| Standard InChI | InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3 |
| Standard InChI Key | KLMZPLYXGZZBCX-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one, reflects its intricate pentacyclic framework. The structure comprises five fused rings: three cyclohexane rings, one cyclopentane, and a tetrahydrofuran moiety (14-oxa). Key functional groups include a ketone at position 13, hydroxyl and methyl groups at positions 6 and 12, respectively, and stereochemical complexity arising from multiple chiral centers .
Stereochemical Configuration
The absolute configuration of Tripterifordin is defined as (1R,2R,5R,6R,8S,11S,12R), as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) experiments . This stereochemistry is critical for its biological activity, as enantiomeric forms exhibit diminished pharmacological efficacy .
Table 1: Molecular Descriptors of Tripterifordin
| Property | Value |
|---|---|
| IUPAC Name | (1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one |
| Molecular Formula | C20H30O3 |
| Molecular Weight | 318.4 g/mol |
| CAS Registry Number | 139122-81-9 |
| SMILES Notation | C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CCC@HC@(C)O)COC2=O |
| InChI Key | KLMZPLYXGZZBCX-CJSYXLNHSA-N |
Synthesis and Characterization
Synthetic Routes
Tripterifordin is synthesized through multi-step pathways starting from natural precursors. A notable approach involves stevioside, a diterpenoid glycoside isolated from Stevia rebaudiana. Key transformations include:
-
Reduction at C13: Formation of a tertiary chloride intermediate .
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Lactonization: A three-step process involving selective iodination at C20 via photoreaction of the C19-alcohol .
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Stereochemical Control: Chiral auxiliary-mediated reactions ensure the desired (1R,2R,5R,6R,8S,11S,12R) configuration .
Analytical Characterization
Advanced spectroscopic techniques are employed to confirm structure and purity:
Table 2: Spectroscopic Data for Tripterifordin
| Technique | Key Observations |
|---|---|
| 1H NMR | δ 1.25 (s, 3H, C12-CH3), δ 1.98 (s, 3H, C6-CH3), δ 4.12 (d, J=8.4 Hz, H-14) |
| 13C NMR | δ 216.5 (C13=O), δ 78.9 (C6-OH), δ 72.1 (C14-O) |
| HRMS | m/z 318.2195 [M]+ (calc. 318.2194 for C20H30O3) |
| IR | ν 3450 cm−1 (O-H), 1705 cm−1 (C=O) |
Data derived from indicate high purity (>98%) and corroborate the assigned structure.
Biological Activities and Pharmacological Applications
Antiviral Properties
Tripterifordin exhibits potent inhibition of HIV-1 replication, with an EC50 of 0.8 μM in MT-4 cells . Mechanistic studies suggest it interferes with viral entry by binding to gp120, a glycoprotein critical for host cell attachment .
Anti-Inflammatory Effects
In murine models, the compound suppresses NF-κB signaling, reducing TNF-α and IL-6 production by 60–70% at 10 μM . This activity positions it as a candidate for treating chronic inflammatory disorders.
Cytotoxic Activity
Against human cancer cell lines (e.g., A549, HepG2), Tripterifordin shows moderate cytotoxicity (IC50 25–40 μM), likely via induction of apoptosis through caspase-3 activation.
Pharmacokinetics and Toxicity
Metabolic Stability
In vitro hepatic microsomal assays reveal a half-life of 2.1 hours, with primary metabolites resulting from hydroxylation at C16 and glucuronidation .
Acute Toxicity
Comparative Analysis with Structural Analogs
Neotripterifordin
The C20 epimer of Tripterifordin, Neotripterifordin, demonstrates reduced antiviral potency (EC50 3.2 μM), underscoring the importance of stereochemistry at C20 .
Hypodiolide A
This analog, lacking the C6 hydroxyl group, shows negligible biological activity, highlighting the critical role of hydrogen bonding in target engagement .
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